3-(ethylamino)-N-{1-[(2-methylpropyl)carbamoyl]ethyl}butanamide hydrochloride
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Overview
Description
3-(ethylamino)-N-{1-[(2-methylpropyl)carbamoyl]ethyl}butanamide hydrochloride is a complex organic compound that belongs to the class of amides It is characterized by the presence of an ethylamino group and a carbamoyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylamino)-N-{1-[(2-methylpropyl)carbamoyl]ethyl}butanamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of an appropriate amine with a carboxylic acid derivative under controlled conditions to form the amide bond. The reaction conditions often include the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(ethylamino)-N-{1-[(2-methylpropyl)carbamoyl]ethyl}butanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3-(ethylamino)-N-{1-[(2-methylpropyl)carbamoyl]ethyl}butanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be utilized in studies involving enzyme inhibition or as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(ethylamino)-N-{1-[(2-methylpropyl)carbamoyl]ethyl}butanamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(ethylamino)-2-methylpropanoic acid hydrochloride
- N-(2-methylpropyl)-3-(ethylamino)butanamide
Uniqueness
3-(ethylamino)-N-{1-[(2-methylpropyl)carbamoyl]ethyl}butanamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H28ClN3O2 |
---|---|
Molecular Weight |
293.83 g/mol |
IUPAC Name |
3-(ethylamino)-N-[1-(2-methylpropylamino)-1-oxopropan-2-yl]butanamide;hydrochloride |
InChI |
InChI=1S/C13H27N3O2.ClH/c1-6-14-10(4)7-12(17)16-11(5)13(18)15-8-9(2)3;/h9-11,14H,6-8H2,1-5H3,(H,15,18)(H,16,17);1H |
InChI Key |
TYHXXMCEDRGAFM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)CC(=O)NC(C)C(=O)NCC(C)C.Cl |
Origin of Product |
United States |
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